Theophylline, 8-ethylthio-6-thio-
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Overview
Description
Theophylline, 8-ethylthio-6-thio-, is a chemical compound with the molecular formula C9H12N4OS2. It is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of ethylthio and thio groups to the theophylline structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-ethylthio-6-thio-, involves several steps. One common method includes the reaction of theophylline with ethylthiol and sulfur under controlled conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures. The process involves the substitution of hydrogen atoms in the theophylline molecule with ethylthio and thio groups .
Industrial Production Methods
Industrial production of Theophylline, 8-ethylthio-6-thio-, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-ethylthio-6-thio-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The ethylthio and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of Theophylline, 8-ethylthio-6-thio-. These products have distinct chemical and pharmacological properties, making them valuable in research and development .
Scientific Research Applications
Theophylline, 8-ethylthio-6-thio-, has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research focuses on its pharmacological properties, including its potential as a bronchodilator and its effects on the central nervous system.
Industry: The compound is explored for its potential use in the development of new drugs and therapeutic agents
Mechanism of Action
Theophylline, 8-ethylthio-6-thio-, exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP in cells.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.
Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other theophylline derivatives such as:
- 8-methyl-6-thio-7-(β-D-xylopyranosyl)theophylline
- 8-(2-N,N-diethylaminoethyl)thio-6-thiotheophylline
- 6-thio-8-(2-ethylbutyl)thiotheophylline .
Uniqueness
Theophylline, 8-ethylthio-6-thio-, is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of ethylthio and thio groups enhances its efficacy and selectivity compared to other theophylline derivatives .
Properties
CAS No. |
4791-35-9 |
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Molecular Formula |
C9H12N4OS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
8-ethylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C9H12N4OS2/c1-4-16-8-10-5-6(11-8)12(2)9(14)13(3)7(5)15/h4H2,1-3H3,(H,10,11) |
InChI Key |
NNACXOPYOMXSRW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
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